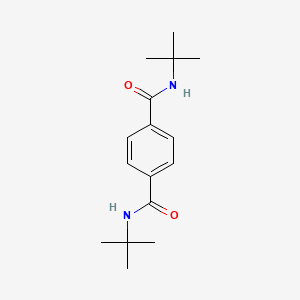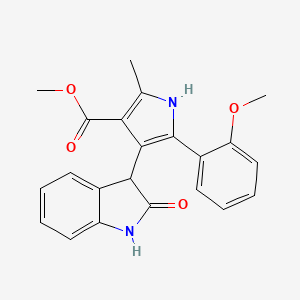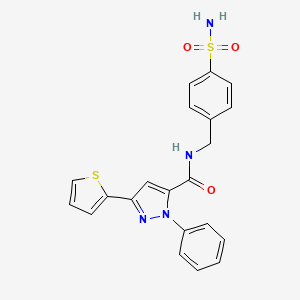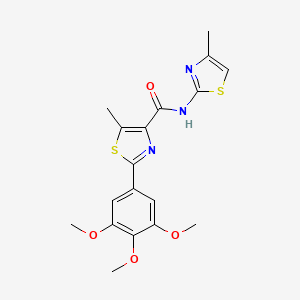![molecular formula C24H15BrO4 B11159942 3-(4-bromophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11159942.png)
3-(4-bromophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by the presence of bromophenyl and methoxyphenyl groups attached to a furochromenone core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural features.
Preparation Methods
The synthesis of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the furochromenone intermediate.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-(4-Bromophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(4-Bromophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It may be used in the development of new materials with specific properties, such as light-absorbing or emitting materials for electronic applications.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-methoxyphenyl)-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-7-methoxy-4-methyl-2H-chromen-2-one: This compound has a similar chromenone core but differs in the position and type of substituents.
3-(4-Bromophenyl)-7-diethylamino-chromen-2-one: This compound contains a diethylamino group instead of a methoxyphenyl group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C24H15BrO4 |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-(4-methoxyphenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C24H15BrO4/c1-27-17-8-4-14(5-9-17)18-11-24(26)29-23-12-22-20(10-19(18)23)21(13-28-22)15-2-6-16(25)7-3-15/h2-13H,1H3 |
InChI Key |
NZCXJNRHRYAPCI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-4-methyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11159868.png)
![N-{5-[1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B11159877.png)
![6-chloro-3-hexyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11159882.png)
![4,7-dimethoxy-N-[4-oxo-4-(1,3-thiazol-2-ylamino)butyl]-1H-indole-2-carboxamide](/img/structure/B11159905.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159914.png)

![N-(4-acetylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11159921.png)

![1-(4-ethylphenyl)-5-oxo-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11159927.png)
![3-[(3,4-dichlorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11159930.png)
![7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B11159936.png)
![ethyl 3-{6-chloro-4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11159947.png)

